5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione
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Overview
Description
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: is a heterocyclic compound that contains a pyrazole ring with various substituents. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: can be compared with other similar compounds, such as:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: This compound also contains a heterocyclic ring with various substituents but has different chemical properties and applications.
The uniqueness of This compound lies in its specific substituents and the resulting biological activities and applications .
Properties
Molecular Formula |
C12H14N2OS |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-phenyl-4-propan-2-yl-5-sulfanylidenepyrazolidin-3-one |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)13-14(12(10)16)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,15) |
InChI Key |
USDORNPMKKIIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NN(C1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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